4-nitrophenyl 3-methylbenzoate
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Overview
Description
4-nitrophenyl 3-methylbenzoate is an organic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.2414 g/mol . This compound is an ester derivative of m-Toluic acid and 4-nitrophenol. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-nitrophenyl 3-methylbenzoate can be synthesized through the esterification of m-Toluic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of activated esters, which are superior synthons for indirect radiofluorination of biomolecules . This method allows for the rapid preparation of the ester in one step, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl 3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to m-Toluic acid and 4-nitrophenol under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: m-Toluic acid and 4-nitrophenol.
Reduction: m-Toluic acid, 4-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-nitrophenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme-catalyzed reactions.
Medicine: Utilized in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 3-methylbenzoate involves its hydrolysis or reduction, depending on the reaction conditions. In hydrolysis, the ester bond is cleaved by water, resulting in the formation of m-Toluic acid and 4-nitrophenol . In reduction, the nitro group is reduced to an amino group, leading to the formation of m-Toluic acid, 4-aminophenyl ester . These reactions are facilitated by specific enzymes or chemical reagents that target the ester or nitro group.
Comparison with Similar Compounds
4-nitrophenyl 3-methylbenzoate can be compared with other similar compounds such as:
- m-Toluic acid, 2-nitrophenyl ester
- m-Toluic acid, 3-nitrophenyl ester
- p-Toluic acid, 4-nitrophenyl ester
These compounds share similar structural features but differ in the position of the nitro group or the toluic acid moiety. The unique combination of m-Toluic acid and 4-nitrophenol in this compound provides distinct reactivity and applications .
Properties
CAS No. |
36718-84-0 |
---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-3-2-4-11(9-10)14(16)19-13-7-5-12(6-8-13)15(17)18/h2-9H,1H3 |
InChI Key |
CWXGZYLOHXHWAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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